molecular formula C23H23ClN6 B5784642 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5784642
M. Wt: 418.9 g/mol
InChI Key: MMDXYLMCFFZMJQ-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorobenzyl group and at position 4 with a 4-benzylpiperazinyl moiety. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including kinase inhibition (e.g., Src family kinases) and modulation of G-protein-coupled receptors (GPR35/GPR55) . The 4-chlorobenzyl group enhances lipophilicity and may influence metabolic stability, while the benzylpiperazine substituent contributes to receptor binding flexibility .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c24-20-8-6-19(7-9-20)16-30-23-21(14-27-30)22(25-17-26-23)29-12-10-28(11-13-29)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDXYLMCFFZMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

    Introduction of the benzylpiperazine moiety: This step may involve nucleophilic substitution reactions where a benzylpiperazine derivative is reacted with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the chlorobenzyl group: This can be done through further substitution reactions using chlorobenzyl halides under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

Key Compounds :

1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine () Structure: Piperazine ring substituted with phenyl. Molecular Formula: C22H21ClN6 (404.90 g/mol).

1-(4-Chlorobenzyl)-4-(4-phenethylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine ()

  • Structure : Piperazine with phenethyl substituent.
  • Implications : The phenethyl chain increases hydrophobicity and may enhance membrane permeability compared to benzyl .

4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ()

  • Structure : Benzhydryl (diphenylmethyl) on piperazine; 4-methylbenzyl at position 1.
  • Implications : The bulky benzhydryl group may hinder receptor access, while the methylbenzyl substituent reduces electronegativity compared to 4-chlorobenzyl .

1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidinyl)-1H-pyrazolo[3,4-d]pyrimidine () Structure: Piperidine ring with 3,5-dimethyl groups.

Table 1: Substituent Comparison

Compound ID Position 1 Substituent Position 4 Substituent Molecular Formula Notable Properties
Target Compound 4-Chlorobenzyl 4-Benzylpiperazinyl C23H22ClN7* High lipophilicity, GPCR affinity
4-Chlorobenzyl 4-Phenylpiperazinyl C22H21ClN6 Moderate steric bulk
4-Chlorobenzyl 4-Phenethylpiperazinyl C23H23ClN6 Enhanced hydrophobicity
4-Methylbenzyl 4-Benzhydrylpiperazinyl C28H27ClN6 Steric hindrance, reduced polarity
4-Chlorobenzyl 3,5-Dimethylpiperidinyl C19H22ClN5 Altered basicity, metabolic stability

*Estimated based on structural similarity.

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